molecular formula C17H21FN2O B2549433 N-(1-Cyanoethyl)-N-cyclopropyl-4-(3-fluorophenyl)-3-methylbutanamide CAS No. 2196041-94-6

N-(1-Cyanoethyl)-N-cyclopropyl-4-(3-fluorophenyl)-3-methylbutanamide

Cat. No.: B2549433
CAS No.: 2196041-94-6
M. Wt: 288.366
InChI Key: QCBGXSYKGCTWSN-UHFFFAOYSA-N
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Description

N-(1-Cyanoethyl)-N-cyclopropyl-4-(3-fluorophenyl)-3-methylbutanamide is a complex organic compound with a unique structure that includes a cyano group, a cyclopropyl ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanoethyl)-N-cyclopropyl-4-(3-fluorophenyl)-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyanoethyl group: This can be achieved by reacting an appropriate alkyl halide with sodium cyanide under reflux conditions.

    Fluorophenyl addition: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Amidation: The final step involves the formation of the amide bond, typically using an amine and an acid chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanoethyl)-N-cyclopropyl-4-(3-fluorophenyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Cyanoethyl)-N-cyclopropyl-4-(3-fluorophenyl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-Cyanoethyl)-N-cyclopropyl-4-(3-fluorophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyanoethyl)-N-cyclopropyl-4-(3-chlorophenyl)-3-methylbutanamide
  • N-(1-Cyanoethyl)-N-cyclopropyl-4-(3-bromophenyl)-3-methylbutanamide
  • N-(1-Cyanoethyl)-N-cyclopropyl-4-(3-methylphenyl)-3-methylbutanamide

Uniqueness

N-(1-Cyanoethyl)-N-cyclopropyl-4-(3-fluorophenyl)-3-methylbutanamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1-cyanoethyl)-N-cyclopropyl-4-(3-fluorophenyl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O/c1-12(8-14-4-3-5-15(18)10-14)9-17(21)20(13(2)11-19)16-6-7-16/h3-5,10,12-13,16H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBGXSYKGCTWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)F)CC(=O)N(C2CC2)C(C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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